

Fmoc-Ile-OPfp: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **Fmoc-Ile-OPfp**

Cat. No.: **B557570**

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For immediate release: This technical whitepaper provides an in-depth analysis of the chemical properties, structure, and applications of **Fmoc-Ile-OPfp** (N- α -Fmoc-L-isoleucine pentafluorophenyl ester), a critical reagent in modern solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document offers a consolidated resource of quantitative data, detailed experimental protocols, and visual workflows to support advanced research and development.

Core Chemical and Physical Properties

Fmoc-Ile-OPfp is a key building block in the synthesis of peptides, offering an activated form of the amino acid isoleucine that is readily incorporated into growing peptide chains.[\[1\]](#) Its chemical and physical properties are summarized below.

Property	Value	References
CAS Number	86060-89-1	[1] [2] [3]
Molecular Formula	C ₂₇ H ₂₂ F ₅ NO ₄	[1] [2] [4]
Molecular Weight	519.5 g/mol	[1] [2] [4]
IUPAC Name	(2,3,4,5,6-pentafluorophenyl) (2S,3S)-2-(9H-fluoren-9- ylmethoxycarbonylamino)-3- methylpentanoate	[1]
Melting Point	73-75 °C	[3] [5]
Appearance	White to off-white solid/powder	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3] [5]
Storage	Store at -20°C to 2-8°C	[1] [3]

Chemical Structure

The structure of **Fmoc-Ile-OPfp** incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine of isoleucine and a pentafluorophenyl (Pfp) ester on the carboxylic acid. The Fmoc group provides a base-labile protecting group, while the Pfp ester is a highly reactive leaving group, facilitating efficient peptide bond formation.

Canonical SMILES:

CCC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24[\[1\]](#)

InChIKey: FYZSBHSHLNJGPS-RZFZLAGVSA-N[\[3\]](#)[\[5\]](#)

Experimental Protocols

The primary application of **Fmoc-Ile-OPfp** is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a generalized, yet detailed, protocol for the incorporation of an **Fmoc-Ile-OPfp** residue into a peptide chain immobilized on a solid support resin.

Materials and Reagents:

- Fmoc-protected peptide-resin
- **Fmoc-Ile-OPfp**
- Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
- Coupling solvent: DMF
- Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
- HOBT (1-Hydroxybenzotriazole) - optional, but recommended to increase reactivity[6]

Protocol for a Single Coupling Cycle:

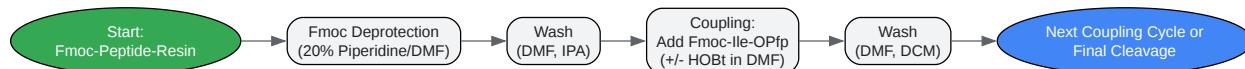
- Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add the deprotection solution (20% piperidine in DMF) to the resin.
 - Agitate the mixture for 5-10 minutes.
 - Drain the deprotection solution.
 - Repeat the deprotection step with fresh solution for another 5-10 minutes.
 - Wash the resin thoroughly with DMF (3-5 times), followed by IPA (2-3 times), and then DMF (3-5 times) to remove all traces of piperidine.
- Coupling of **Fmoc-Ile-OPfp**:
 - Dissolve a 1.5 to 3-fold molar excess of **Fmoc-Ile-OPfp** and an equimolar amount of HOBT (if used) in DMF.
 - Add the solution to the deprotected peptide-resin.

- Agitate the reaction vessel for 1-2 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.
 - Wash with DCM (2-3 times) and finally with DMF (2-3 times) to prepare for the next coupling cycle.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid to be added to the peptide chain.

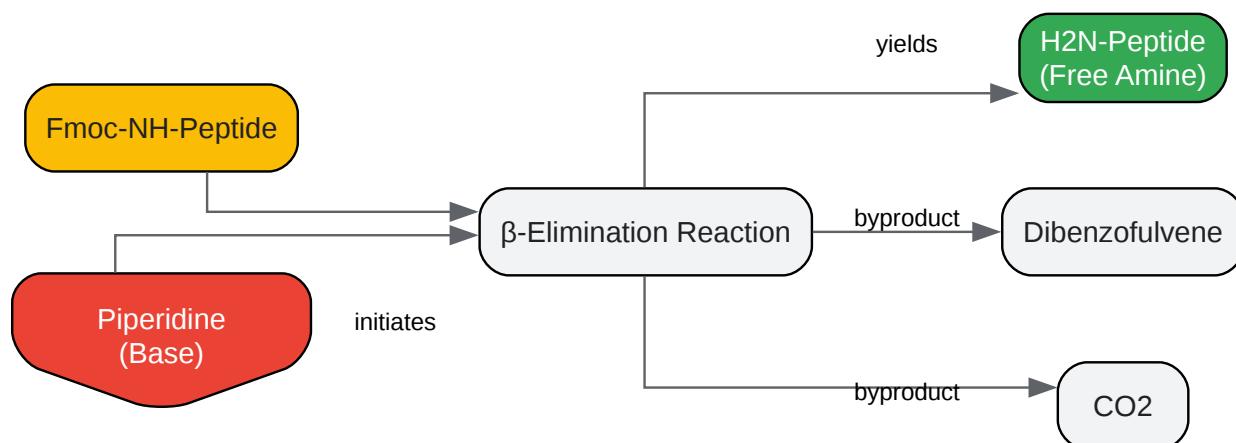
Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes and logical relationships in the use of **Fmoc-Ile-OPfp** in solid-phase peptide synthesis.



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Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating **Fmoc-Ile-OPfp**.

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Caption: Mechanism of Fmoc group removal by piperidine.

Applications in Research and Drug Development

Fmoc-Ile-OPfp is a cornerstone reagent for the synthesis of peptides with therapeutic potential. Isoleucine, an essential amino acid with a branched, hydrophobic side chain, plays a crucial role in protein structure and function. The ability to efficiently incorporate isoleucine into synthetic peptides is vital for:

- Drug Discovery: Synthesizing novel peptide-based drugs that target a wide array of diseases.
- Biotechnology: Creating peptides for use in diagnostics, as research tools to probe protein-protein interactions, and for bio-conjugation.^[7]
- Custom Peptide Synthesis: Providing a fundamental building block for contract research organizations and academic labs that require specific peptide sequences for their studies.^[7]

The use of activated esters like **Fmoc-Ile-OPfp** has become popular in automated SPPS due to their stability and rapid reaction times, making them convenient for both small-scale manual synthesis and high-throughput peptide production.^[6] The Fmoc strategy, in general, offers advantages over older methods, such as the Boc strategy, due to its milder deprotection conditions which minimize side reactions and are compatible with a wider range of sensitive amino acids.^[8]

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